1-Benzyl-3-chloropiperidine
Overview
Description
1-Benzyl-3-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, substituted at the third position with a chlorine atom and at the first position with a benzyl group. This structure is pivotal in medicinal chemistry due to its presence in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related benzyl chloropiperidine derivatives has been reported in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals, highlighting the versatility of benzyl chloropiperidines in drug development . Another study presents two efficient routes to 1-tert-butyl-4-chloropiperidine, showcasing the diversity of synthetic approaches available for chloropiperidine derivatives . These synthetic methods are crucial for the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 1-benzyl-3-chloropiperidine and its derivatives is characterized by the presence of a piperidine ring, which is known to adopt a chair conformation. This conformational preference is essential for the biological activity of many piperidine-containing compounds. The benzyl group and the chlorine atom introduce steric and electronic effects that can influence the reactivity and interaction of these molecules with biological targets .
Chemical Reactions Analysis
Benzyl chloropiperidines undergo various chemical reactions that are useful in medicinal chemistry. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are important for the synthesis of compounds with pharmacological interest . The regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidine derivatives is another example of the chemical transformations that these molecules can undergo, leading to the formation of trans-3-amino-1-benzylpiperidin-4-ols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzyl-3-chloropiperidine derivatives are influenced by their molecular structure. The presence of the benzyl group and the chlorine atom affects the compound's polarity, solubility, and reactivity. These properties are critical when considering the pharmacokinetic and pharmacodynamic aspects of drug design. NMR spectral studies provide insights into the conformation and electronic environment of these compounds, which is essential for understanding their reactivity and interaction with biological targets .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-benzyl-3-chloropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPTZSOOQVBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483629 | |
Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-chloropiperidine | |
CAS RN |
54436-59-8 | |
Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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